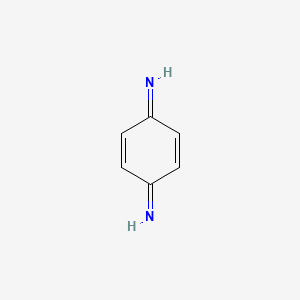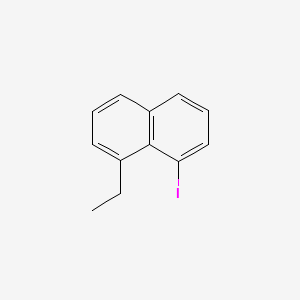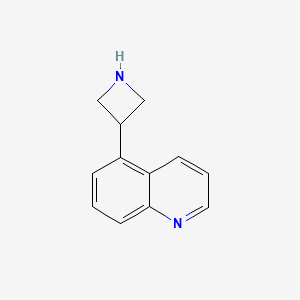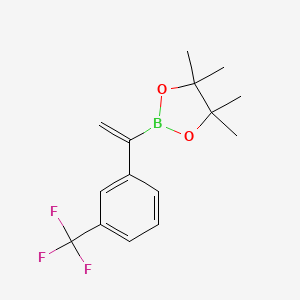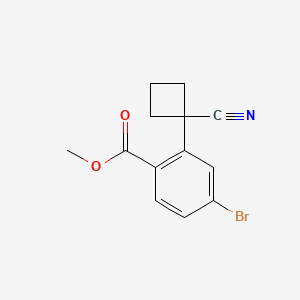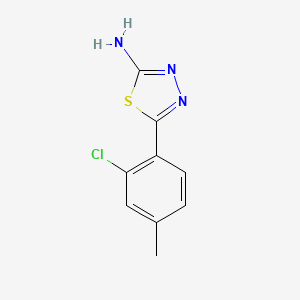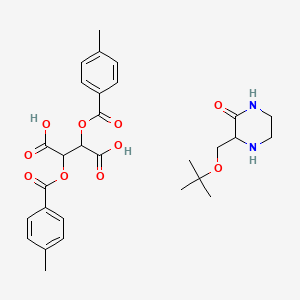
Benzyl (4-(difluoromethoxy)butyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “MFCD32691234” is a chemical entity with significant interest in various scientific fields. It is known for its unique structural properties and potential applications in both industrial and research settings. The compound’s molecular structure allows it to participate in a variety of chemical reactions, making it a versatile substance in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32691234” involves multiple steps, starting with the preparation of intermediate compounds. The initial step typically includes the reaction of a primary amine with a carboxylic acid derivative under controlled conditions to form an amide. This intermediate is then subjected to cyclization reactions using specific catalysts to form the core structure of “MFCD32691234”. The final step involves purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of “MFCD32691234” is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency in the product quality.
Análisis De Reacciones Químicas
Types of Reactions: “MFCD32691234” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products:
Aplicaciones Científicas De Investigación
“MFCD32691234” has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functionalities.
Mecanismo De Acción
The mechanism by which “MFCD32691234” exerts its effects involves interaction with specific molecular targets within cells. The compound binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making it a valuable tool in both research and therapeutic contexts.
Comparación Con Compuestos Similares
“MFCD32691234” can be compared with other similar compounds based on its structural and functional properties. Some similar compounds include:
Compound A: Known for its similar core structure but with different functional groups, leading to distinct reactivity and applications.
Compound B: Shares a similar mechanism of action but differs in its binding affinity to molecular targets.
Compound C: Exhibits comparable chemical reactions but has unique physical properties such as solubility and stability.
The uniqueness of “MFCD32691234” lies in its specific combination of structural features and reactivity, making it a versatile and valuable compound in various scientific domains.
Propiedades
Fórmula molecular |
C13H17F2NO3 |
|---|---|
Peso molecular |
273.28 g/mol |
Nombre IUPAC |
benzyl N-[4-(difluoromethoxy)butyl]carbamate |
InChI |
InChI=1S/C13H17F2NO3/c14-12(15)18-9-5-4-8-16-13(17)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,17) |
Clave InChI |
WXZGARMEMWVWTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCCCCOC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



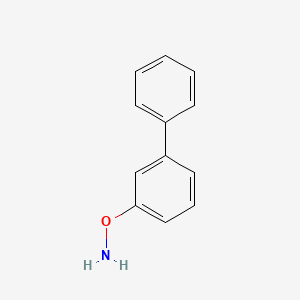
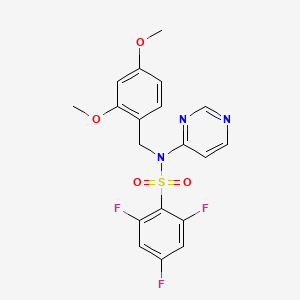
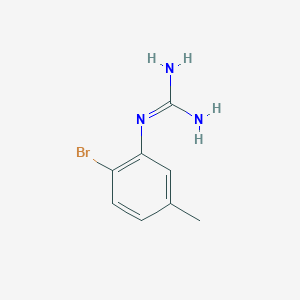
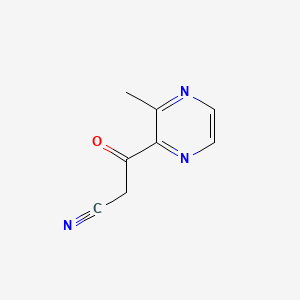
![2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13700128.png)
